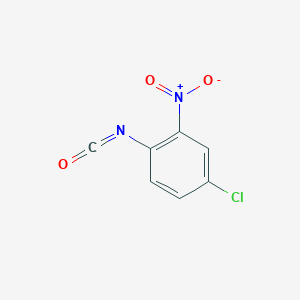

4-Chloro-2-nitrophenyl isocyanate

描述

4-Chloro-2-nitrophenyl isocyanate is a member of the aryl isocyanate family, a class of organic compounds characterized by the presence of an isocyanate group (-N=C=O) attached to an aromatic ring. The specific arrangement of a chloro and a nitro group on the phenyl ring of this molecule imparts a distinct electronic character, rendering it a highly reactive and valuable building block in organic synthesis.

Aryl isocyanates are renowned for their high electrophilicity at the central carbon atom of the isocyanate group, making them susceptible to attack by a wide range of nucleophiles. wikipedia.org This inherent reactivity is the cornerstone of their extensive use in the synthesis of a diverse array of organic compounds and polymers. One of the most prominent applications of aryl isocyanates is in the production of polyurethanes, a versatile class of polymers formed through the reaction of diisocyanates with polyols. mdpi.com

Beyond polymer science, aryl isocyanates are pivotal reagents in numerous organic transformations. They readily react with amines to form ureas, with alcohols to yield carbamates, and with water to generate amines and carbon dioxide. wikipedia.org The reactivity of the isocyanate group can be finely tuned by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and nitro groups present in this compound, are known to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. nih.gov This enhanced reactivity makes such compounds particularly useful in multicomponent reactions, where complex molecules can be assembled in a single step. nih.gov Furthermore, aryl isocyanates have found applications in the surface modification of materials, such as cellulose (B213188) and nanocellulose, to impart desired properties. mdpi.com

The study of isocyanates dates back to 1848, with the pioneering work of Wurtz. nih.gov The general and most common method for the synthesis of aryl isocyanates involves the phosgenation of the corresponding primary amines. wikipedia.org In the case of this compound, this would involve the reaction of 4-chloro-2-nitroaniline (B28928) with phosgene (B1210022) or a phosgene equivalent. The synthesis of the precursor, 4-chloro-2-nitroaniline, is also a well-established process. chemicalbook.com

Historically, the development of synthetic routes to variously substituted aryl isocyanates has been driven by the desire to access a wide range of functionalities for the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. While detailed historical accounts specifically focusing on this compound are not extensively documented in seminal literature, its synthetic pathway and reactivity profile are well-understood based on the foundational principles of aryl isocyanate chemistry. The preparation of related compounds, such as p-nitrophenyl isocyanate, through the reaction of p-nitroaniline with phosgene has been a standard procedure for many years. orgsyn.org

The research trajectory for this compound is largely dictated by its heightened reactivity due to the presence of two electron-withdrawing groups on the phenyl ring. The chloro and nitro groups, positioned ortho and para to the isocyanate functionality, significantly increase the electrophilic character of the isocyanate carbon. This makes the compound a highly attractive substrate for nucleophilic attack and a potent building block in organic synthesis.

Current and future research involving this compound is likely to focus on several key areas:

Synthesis of Novel Heterocyclic Compounds: The high reactivity of this isocyanate makes it an ideal candidate for use in cycloaddition reactions and multicomponent reactions to construct complex heterocyclic scaffolds, which are often the core structures of biologically active molecules.

Development of Advanced Materials: Its ability to react with a variety of functional groups opens up possibilities for its use as a cross-linking agent or surface modifier to create polymers and materials with enhanced thermal stability, flame retardancy, or other desirable properties.

Combinatorial Chemistry and Drug Discovery: The reliable and predictable reactivity of this compound makes it a suitable reagent for the parallel synthesis of compound libraries for high-throughput screening in drug discovery programs.

The continued exploration of the reactions and applications of this compound is expected to yield novel molecules and materials with significant scientific and technological value.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIAUMJEBFXUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401187 | |

| Record name | 4-Chloro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28162-63-2 | |

| Record name | 4-Chloro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 4 Chloro 2 Nitrophenyl Isocyanate

Phosgenation Routes for Aryl Isocyanates

The reaction of a primary amine with phosgene (B1210022) (COCl₂) has long been the cornerstone of industrial isocyanate production. nih.govwikipedia.org This method is valued for its efficiency and applicability to a wide range of aromatic amines. The process involves the formation of a carbamoyl (B1232498) chloride intermediate, which subsequently eliminates hydrogen chloride to yield the isocyanate. wikipedia.org

The general reaction is as follows: R-NH₂ + COCl₂ → R-NCO + 2HCl wikipedia.org

For the synthesis of 4-Chloro-2-nitrophenyl isocyanate, the direct precursor is 4-chloro-2-nitroaniline (B28928). biosynth.comnih.gov

Optimization of Phosgenation Conditions for this compound Synthesis

The successful synthesis of aryl isocyanates via phosgenation hinges on the careful control of reaction parameters to maximize yield and minimize the formation of byproducts, such as ureas and carbamates. Drawing from established procedures for analogous compounds like p-nitrophenyl isocyanate, key optimization parameters for the synthesis of this compound can be delineated. orgsyn.org

A critical aspect is the management of the reaction medium and temperature. The reaction is typically carried out in an inert solvent, such as ethyl acetate (B1210297) or toluene (B28343), which can effectively dissolve the starting amine and the phosgene gas. orgsyn.org A steady stream of phosgene is introduced into a solution of the amine. The rate of addition of the amine solution must be carefully controlled to prevent the accumulation of the amine hydrochloride salt, which can precipitate and react slowly. orgsyn.org Gentle heating may be required towards the end of the reaction to ensure the complete conversion of any remaining hydrochloride intermediate. orgsyn.org

The following table summarizes key parameters for optimizing the phosgenation of an arylamine based on analogous syntheses.

| Parameter | Optimized Condition/Consideration | Rationale |

| Reagent | 4-Chloro-2-nitroaniline, Phosgene (COCl₂) | Direct conversion of the primary amine to the isocyanate. wikipedia.org |

| Solvent | Dry, inert solvent (e.g., Ethyl Acetate, Toluene, Chlorobenzene) | Prevents side reactions with water and effectively dissolves reactants. orgsyn.org |

| Temperature | Initially at room temperature, followed by gentle boiling/heating | Controls initial reaction rate and drives the final elimination step to completion. orgsyn.org |

| Reactant Addition | Slow, controlled addition of the amine to a phosgene-saturated solution | Maintains an excess of phosgene, minimizing the formation of symmetric urea (B33335) byproducts. orgsyn.org |

| Byproduct Removal | Filtration of insoluble urea, followed by distillation/recrystallization | Purifies the final isocyanate product from non-volatile impurities. orgsyn.org |

Non-Phosgene Synthetic Strategies for this compound

Alternative pathways to aryl isocyanates that avoid the use of phosgene are of significant interest. These methods often rely on classical rearrangement reactions where an isocyanate is generated as a key intermediate. wikipedia.org

Curtius Rearrangement and its Application

The Curtius rearrangement is a versatile thermal or photochemical reaction that converts an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This method is known for its mild conditions and high tolerance for various functional groups. nih.gov

The synthetic sequence for this compound via the Curtius rearrangement would begin with 4-chloro-2-nitrobenzoic acid. The process involves two main steps:

Formation of the Acyl Azide : The carboxylic acid is first converted into a reactive derivative, such as an acyl chloride or acyl hydrazide. Reaction with an azide source, like sodium azide (NaN₃), yields the 4-chloro-2-nitrophenyl acyl azide. organic-chemistry.org

Rearrangement : Upon gentle heating, the acyl azide undergoes a concerted rearrangement, eliminating dinitrogen gas (N₂) to form the desired this compound. wikipedia.org

Recent advancements have led to one-pot procedures using reagents like diphenylphosphoryl azide (DPPA), which facilitates the direct conversion of carboxylic acids to isocyanates. nih.gov

Hofmann Rearrangement in the Synthesis of Aryl Isocyanates

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com Crucially, this reaction proceeds through an isocyanate intermediate. wikipedia.orgyoutube.com To synthesize this compound, the starting material is 4-chloro-2-nitrobenzamide.

The reaction is typically conducted by treating the amide with bromine (Br₂) or a substitute like N-bromosuccinimide (NBS) in the presence of a strong base, such as sodium hydroxide. wikipedia.org The base facilitates the formation of an N-bromoamide anion, which rearranges to the isocyanate as the bromide ion departs. wikipedia.org If the isocyanate is the desired product, the reaction must be performed under anhydrous conditions to prevent its subsequent hydrolysis to the corresponding amine (4-chloro-2-nitroaniline). The intermediate isocyanate can be trapped or isolated before it reacts with water. wikipedia.org

Schmidt Reaction Protocols for this compound Precursors

The Schmidt reaction provides another route to isocyanates from carboxylic acids. organic-chemistry.org This acid-catalyzed reaction involves treating a carboxylic acid with hydrazoic acid (HN₃). Similar to the Curtius rearrangement, the reaction proceeds via an acyl azide intermediate which rearranges to an isocyanate. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the precursor would be 4-chloro-2-nitrobenzoic acid. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which protonates the carboxylic acid, facilitating nucleophilic attack by the hydrazoic acid. The resulting intermediate loses water and rearranges to the isocyanate, which can then be isolated.

The table below provides a comparative overview of these non-phosgene rearrangement reactions.

| Reaction | Starting Material | Key Reagents | Intermediate | Key Advantage |

| Curtius Rearrangement | 4-Chloro-2-nitrobenzoic acid | SOCl₂, NaN₃ or DPPA | Acyl azide | Mild conditions, high functional group tolerance. wikipedia.orgnih.gov |

| Hofmann Rearrangement | 4-Chloro-2-nitrobenzamide | Br₂, NaOH or NBS | N-bromoamide | Utilizes readily available amides. wikipedia.org |

| Schmidt Reaction | 4-Chloro-2-nitrobenzoic acid | HN₃, H₂SO₄ | Protonated acyl azide | One-step conversion from carboxylic acid. organic-chemistry.org |

Advanced Catalyst Systems for Alternative Synthetic Routes

The industrial synthesis of isocyanates has traditionally relied on the use of phosgene, a highly toxic chemical. To create safer and more environmentally benign processes, significant research has been dedicated to developing alternative synthetic routes, particularly the reductive carbonylation of nitroaromatic compounds. researchgate.net This approach offers a direct, one-step pathway to isocyanates like this compound from the corresponding nitro precursor, 1-chloro-4-nitro-2-aminobenzene, by reacting it with carbon monoxide (CO). The success of this route is highly dependent on the catalyst system employed.

Advanced catalyst systems for this transformation are predominantly based on late transition metals, particularly palladium (Pd) and rhodium (Rh). acs.org These catalysts, whether used in homogeneous or heterogeneous forms, facilitate the complex sequence of reactions involving the reduction of the nitro group and the insertion of a carbonyl group.

Palladium-Based Catalysts: Palladium complexes are among the most extensively studied catalysts for the reductive carbonylation of nitroarenes. researchgate.netacs.org Typically, the catalytic system consists of a palladium salt, such as palladium(II) chloride (PdCl₂), combined with a ligand. Ligands like pyridine (B92270) or isoquinoline (B145761) are often essential for the catalytic activity. acs.org To enhance the efficiency and allow for less severe reaction conditions, co-catalysts or promoters are frequently incorporated. These can include metal oxides or chlorides such as iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), and vanadium(V) oxide (V₂O₅). acs.org

Rhodium-Based Catalysts: Rhodium complexes have also proven effective for the synthesis of aromatic isocyanates from nitro compounds. For instance, the dimeric rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, can be activated by ligands such as pyridine. The addition of pyridine hydrochloride can further enhance the catalytic activity and stability, preventing the deactivation of the catalyst and leading to high conversions of the nitroaromatic starting material to the corresponding isocyanate. The synthesis of 4-chlorophenyl isocyanate from 4-chloronitrobenzene has been demonstrated using a [Rh(CO)₂Cl]₂-Pyridine-Pyridine Hydrochloride system, achieving significant yields.

Porphyrin Metallic Complexes: A novel class of catalysts for this transformation involves metallic porphyrin complexes. google.com Metals from Group VIII and/or IB of the periodic table, when complexed with a porphyrin ligand, can effectively catalyze the reaction between aromatic nitro compounds and carbon monoxide. Palladium porphyrin complexes, for example, have been shown to convert nitrobenzene (B124822) to phenyl isocyanate in a solvent like orthodichlorobenzene at elevated temperatures and pressures. google.com This catalytic system offers a distinct structural and mechanistic alternative to the more conventional palladium and rhodium systems.

The table below summarizes various advanced catalyst systems utilized in the synthesis of isocyanates through reductive carbonylation.

| Catalyst System | Ligand/Promoter | Substrate Example | Product Example | Yield | Reference |

| Palladium(II) Chloride | Pyridine, Isoquinoline, Metal Oxides (e.g., FeCl₃, MoCl₅) | Nitroarenes | Aromatic Isocyanates | Variable | acs.org |

| [Rh(CO)₂Cl]₂ | Pyridine, Pyridine Hydrochloride | 4-chloronitrobenzene | 4-chlorophenyl isocyanate | 36-90% | |

| Palladium Porphyrin | None specified | Nitrobenzene | Phenyl isocyanate | 60.2% | google.com |

Purity Assessment and Isolation Techniques for this compound

Following the synthesis, obtaining this compound in a highly pure form is critical for its subsequent applications. This involves a combination of robust analytical methods for purity assessment and efficient techniques for its isolation and purification.

Purity Assessment: The purity of this compound, a solid compound, is typically determined using a suite of analytical techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of related nitroaromatic compounds and is a standard technique for quantifying the main component and detecting impurities in the final product. navinchemicals.com

Spectroscopic Methods: Infrared (IR) spectroscopy is invaluable for confirming the identity of the isocyanate group, which exhibits a strong, characteristic absorption band around 2270-2240 cm⁻¹. Techniques like Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy can be employed. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can quantify impurities.

Melting Point Analysis: As a solid, the melting point of this compound (reported as 65-68°C) serves as a reliable indicator of purity. guidechem.com A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

The following table outlines the primary methods for assessing the purity of this compound.

| Technique | Purpose | Typical Observation | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects impurities | A major peak corresponding to the product with minor peaks for impurities | navinchemicals.com |

| Infrared (IR) Spectroscopy | Functional group identification | Strong absorption at ~2270-2240 cm⁻¹ for the -NCO group | nih.gov |

| Melting Point Determination | Purity indication | Sharp melting range around 65-68°C | guidechem.com |

Isolation and Purification Techniques: The crude product from the synthesis reaction is a mixture containing the desired isocyanate, unreacted starting materials, catalyst residues, and by-products. Several techniques are employed to isolate and purify this compound.

Distillation: For liquid isocyanates, distillation is a common purification method. google.com While this compound is a solid, purification of the reaction mixture might involve an initial distillation step to remove lower-boiling solvents (e.g., orthodichlorobenzene) and impurities before the final isolation of the product. google.comgoogle.com This is often performed under reduced pressure to prevent thermal decomposition of the isocyanate. google.com

Crystallization: Since this compound is a solid at room temperature, crystallization is a highly effective purification method. guidechem.comgoogle.com The crude product can be dissolved in a suitable solvent, and then the pure compound is crystallized out by cooling or by adding an anti-solvent. This process is efficient at removing both soluble and insoluble impurities.

Filtration and Washing: After crystallization, the solid product is isolated by filtration. The filter cake is then washed with a cold, non-reactive solvent to remove any remaining impurities adhering to the crystal surface.

Thin-Film Evaporation: For removing high-boiling impurities from crude isocyanate streams, thin-film evaporation is an advanced technique. The crude material is distributed as a thin film over a heated surface under vacuum, allowing the volatile isocyanate to vaporize while non-volatile residues are left behind. justia.com

The table below details the common isolation and purification techniques.

| Technique | Description | Purpose | Reference |

| Distillation | Separation of components based on boiling point, often under vacuum. | Removal of solvents and volatile impurities. | google.comgoogle.com |

| Crystallization | Solidification of the desired compound from a solution. | High-purity isolation of the final solid product. | google.com |

| Filtration | Mechanical separation of the solid product from the liquid phase. | Isolation of the crystallized product. | google.com |

| Thin-Film Evaporation | Vaporization of the isocyanate from a thin film of the crude mixture under vacuum. | Separation from non-volatile by-products and residues. | justia.com |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Nitrophenyl Isocyanate

Electrophilic Nature of the Isocyanate Functionality

The isocyanate group (-N=C=O) is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the central carbon atom, making it susceptible to nucleophilic attack. In 4-chloro-2-nitrophenyl isocyanate, this electrophilicity is further intensified by the presence of two strong electron-withdrawing groups on the aromatic ring: a nitro group (-NO2) at the ortho position and a chlorine atom (-Cl) at the para position. These substituents significantly decrease the electron density on the phenyl ring, and by extension, on the isocyanate carbon.

The nitro group, with its powerful -I (inductive) and -R (resonance) effects, and the chlorine atom, with its -I effect, work in concert to make the isocyanate carbon of this compound a highly reactive electrophilic center. This heightened electrophilicity dictates its chemical behavior, primarily its reactions with various nucleophiles.

Nucleophilic Addition Reactions

The electron-deficient carbon atom of the isocyanate group in this compound readily undergoes nucleophilic addition reactions. youtube.comyoutube.com This is the principal mode of reactivity for this compound, leading to the formation of a variety of important chemical structures.

Reactivity with Amines: Formation of Substituted Urea (B33335) Derivatives.organic-chemistry.orgnih.govrsc.orgbanglajol.infoorganic-chemistry.org

The reaction of isocyanates with amines is a fundamental and widely utilized method for the synthesis of substituted ureas. organic-chemistry.orgorganic-chemistry.orgrsc.orgcommonorganicchemistry.com This reaction is typically rapid and proceeds without the need for a catalyst. commonorganicchemistry.compoliuretanos.net In the case of this compound, its reaction with a primary or secondary amine yields a correspondingly substituted urea derivative. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic isocyanate carbon, followed by proton transfer to the nitrogen atom of the isocyanate.

The reactivity of amines in this reaction is influenced by their basicity and steric hindrance. poliuretanos.net Aliphatic amines, being more basic, generally react faster than aromatic amines. poliuretanos.net

Kinetic studies on the aminolysis of related compounds, like 4-nitrophenyl chlorothionoformates, have indicated a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with its formation being the rate-determining step. nih.gov The Brønsted-type plots (logarithm of the rate constant versus the pKa of the amine) for these reactions are often linear, providing information about the degree of bond formation in the transition state. nih.gov Similar kinetic behavior would be anticipated for the aminolysis of this compound, with the electron-withdrawing groups on the phenyl ring expected to accelerate the rate of reaction.

The mechanism of urea formation from the reaction of isocyanates and amines is generally accepted to proceed through a nucleophilic addition pathway. commonorganicchemistry.com The initial step is the attack of the amine nitrogen on the isocyanate carbon, leading to the formation of a tetrahedral intermediate. This is followed by a rapid proton transfer to yield the final urea product.

In some cases, particularly with less reactive amines or in the presence of catalysts, the reaction may proceed through a more complex mechanism involving the formation of pre-reaction complexes. aub.edu.lb The solvent can also play a significant role in the reaction mechanism and rate. While detailed mechanistic studies specifically on this compound are not extensively reported in the provided search results, the general principles of isocyanate-amine reactions are applicable. The strong electron-withdrawing substituents on the aromatic ring of this compound would favor a direct and rapid nucleophilic attack by the amine.

Reaction with Alcohols: Synthesis of Carbamates

Isocyanates react with alcohols to form carbamates, also known as urethanes. kuleuven.be This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. kuleuven.be The reaction of this compound with an alcohol would yield a 4-chloro-2-nitrophenyl-substituted carbamate.

The mechanism of this reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. kuleuven.be Similar to the reaction with amines, this is followed by a proton transfer to the nitrogen atom. The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance. poliuretanos.net The reaction is often catalyzed by bases, such as tertiary amines or organometallic compounds. poliuretanos.net Theoretical studies have suggested that the alcoholysis of isocyanates may involve a multimolecular mechanism, where additional alcohol molecules participate in the transition state, facilitating the reaction. kuleuven.be

Hydrolysis Reactions of this compound.banglajol.info

Isocyanates react with water in a process known as hydrolysis. This reaction initially forms an unstable carbamic acid intermediate, which then readily decomposes to yield an amine and carbon dioxide gas. poliuretanos.net In the case of this compound, hydrolysis would lead to the formation of 4-chloro-2-nitroaniline (B28928) and carbon dioxide. nih.gov

This reaction is significant in the context of polyurethane foam production, where the in-situ generation of carbon dioxide acts as a blowing agent. poliuretanos.net The reactivity of isocyanates with water is comparable to their reactivity with primary alcohols. poliuretanos.net

Kinetics and Mechanisms of Hydrolysis in Various Solvents.

The hydrolysis of isocyanates is a critical reaction, particularly in the context of polyurethane foam production where water is used as a blowing agent. The reaction proceeds through the initial formation of a carbamic acid, which is unstable and subsequently decomposes to an amine and carbon dioxide. rsc.orgwikipedia.org

The kinetics of hydrolysis for aryl isocyanates, such as 4-chlorophenyl isocyanate, have been shown to be complex. In diethyl ether, the hydrolysis of 4-chlorophenyl isocyanate follows a two-stage process, with both stages exhibiting a third-order dependence on the stoichiometric water concentration. This suggests the involvement of a cyclic transition state incorporating a water trimer. The initial reaction leads to the formation of the unstable carbamic acid, which then decomposes in the second, slower step to yield 4-chloroaniline. rsc.org

Influence of Solvent and Temperature on Hydrolytic Stability.

The stability of isocyanates in the presence of water is significantly affected by both the solvent and the temperature. The rate of hydrolysis is generally accelerated by an increase in temperature. ebrary.net For instance, studies on 4-chlorophenyl isocyanate have determined the activation parameters for its hydrolysis in diethyl ether, revealing an enthalpy of activation (ΔH‡) of approximately 22 kJ mol⁻¹ and a highly negative entropy of activation (ΔS‡) of around -202 J mol⁻¹ K⁻¹ for the initial step. rsc.org

The solvent's role extends beyond simple polarity effects. It is believed that the self-association of the hydroxyl-containing reactant (in this case, water) and the concentration of free or dimeric forms available for reaction are major factors influencing the reaction rate. ebrary.net The hydrolysis of phenyl isocyanate, for example, is catalyzed by general bases, and water itself can act as a general base, suggesting a mechanism involving two water molecules. rsc.org

Cycloaddition Reactions Involving the Isocyanate Group

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each. While thermally allowed [2+2] cycloadditions are known for species like ketenes and isocyanates, they often proceed through a stepwise mechanism. youtube.com Isocyanates, particularly electron-deficient ones like chlorosulfonyl isocyanate, readily undergo [2+2] cycloaddition with alkenes to form β-lactams. researchtrends.net The mechanism can be either concerted or a stepwise single electron transfer (SET) pathway, depending on the electronic nature of the alkene. researchtrends.net Given the electrophilic nature of this compound, it is plausible that it could undergo [2+2] cycloadditions with suitable electron-rich alkenes.

The Diels-Alder reaction is a well-known [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.org In these reactions, isocyanates can act as dienophiles, reacting with conjugated dienes. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org Therefore, this compound, with its electron-deficient aromatic ring, would be expected to be a reactive dienophile in Diels-Alder reactions. These reactions can be used to synthesize various heterocyclic compounds. For example, rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated imines and isocyanates can produce pyrimidinones. nih.gov Intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have also been reported. mdpi.com

Polymerization Mechanisms Initiated by this compound.

Isocyanates are key monomers in the production of polyurethanes through step-growth polymerization with polyols. ebrary.net However, the isocyanate group itself can undergo addition polymerization, particularly anionic polymerization.

While specific studies on the polymerization initiated by this compound were not found in the search results, the general principles of isocyanate polymerization can be considered. The electron-withdrawing groups on the phenyl ring of this compound would make the isocyanate carbon highly susceptible to nucleophilic attack, a key step in anionic polymerization.

Cationic polymerization is another important method for synthesizing polymers from monomers with electron-rich double bonds. nih.gov However, given the electrophilic nature of the isocyanate group, it is less likely to undergo direct cationic polymerization. Instead, it might be used in combination with other polymerization techniques. For instance, block copolymers can be synthesized by combining living cationic polymerization with other methods like click chemistry. nih.gov

Comparative Reactivity Studies with Related Aryl Isocyanates

The reactivity of aryl isocyanates is governed by a combination of electronic and steric factors. poliuretanos.netebrary.net Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity. ebrary.net

Steric hindrance, particularly from substituents in the ortho position to the isocyanate group, can significantly reduce the reaction rate. poliuretanos.net

In a comparative context, this compound is expected to be more reactive than phenyl isocyanate due to the presence of two electron-withdrawing groups (chloro and nitro). It would also likely be more reactive than 4-chlorophenyl isocyanate or 2-nitrophenyl isocyanate alone. The ortho nitro group, in addition to its strong electron-withdrawing effect, will also exert a steric influence on the reactivity.

Studies on the hydrolysis rates of different isocyanates have shown that aryl isocyanates are generally more reactive than alkyl isocyanates. nih.gov The reactivity of various aryl isocyanates towards nucleophiles like phenols has also been investigated, highlighting the influence of substituents on the reaction kinetics. acs.org

Interactive Data Table: Reactivity of Aryl Isocyanates

Below is a conceptual data table illustrating the expected relative reactivity of different aryl isocyanates based on the electronic effects of their substituents.

| Aryl Isocyanate | Substituents | Expected Relative Reactivity |

| Phenyl Isocyanate | None | Baseline |

| p-Tolyl Isocyanate | -CH₃ (electron-donating) | Lower |

| 4-Chlorophenyl Isocyanate | -Cl (electron-withdrawing) | Higher |

| 2-Nitrophenyl Isocyanate | -NO₂ (strongly electron-withdrawing) | Much Higher |

| This compound | -Cl, -NO₂ (both electron-withdrawing) | Highest |

This table is illustrative and based on general chemical principles. Actual reaction rates would need to be determined experimentally.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Nitrophenyl Isocyanate

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For 4-Chloro-2-nitrophenyl isocyanate, the FT-IR spectrum is dominated by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O). This peak, resulting from the asymmetric stretching vibration of the N=C=O moiety, typically appears in the 2280-2240 cm⁻¹ region, a range with few other interfering absorptions. spectroscopyonline.com

Other key functional groups also present distinct absorption bands:

Nitro Group (-NO₂): The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch typically found between 1560-1515 cm⁻¹ and a symmetric stretch in the 1355-1335 cm⁻¹ range. researchgate.net

Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is typically observed in the lower wavenumber region of the spectrum, generally between 760-505 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Very Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1515 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1355 - 1335 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrations that result in a change in polarizability are Raman-active. Symmetric vibrations, often weak in FT-IR, can be strong in Raman spectra.

In the analysis of this compound, the symmetric stretching vibrations of the nitro group and the benzene ring are expected to produce prominent Raman signals. Theoretical modeling and first-principles simulations are often employed to accurately correlate Raman spectra with the specific geometrical and electronic structures of molecules. rsc.org Studies on similar molecules, such as chloro- and methyl-substituted phenyl isocyanates, have utilized Raman spectroscopy to perform complete vibrational assignments. researchgate.netnih.gov The isocyanate (-NCO) group also produces a characteristic Raman band, though its intensity can vary.

A comprehensive assignment of all vibrational modes requires a combination of experimental FT-IR and Raman data with theoretical calculations, most commonly using Density Functional Theory (DFT). nih.govmdpi.com For complex molecules with low symmetry like this compound, many vibrational modes are coupled, meaning a single absorption band may arise from the combined motion of several bonds. nih.gov

Normal mode analysis using methods like Potential Energy Distribution (PED) calculations allows for the precise assignment of each observed band to specific molecular motions (e.g., stretching, bending, wagging, twisting). researchgate.net This detailed analysis confirms the molecular structure and provides insight into the intramolecular forces and bonding. For instance, the planarity of the nitro group relative to the phenyl ring and the rotational orientation of the isocyanate group can be investigated through such comprehensive analyses. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the electron-withdrawing nitro (-NO₂) and isocyanate (-NCO) groups, and the electron-withdrawing, yet ortho-para directing, chloro (-Cl) group.

Based on the substitution pattern, the three aromatic protons are in unique chemical environments and should appear as distinct signals. The proton adjacent to the nitro group is expected to be the most deshielded (shifted furthest downfield). Analysis of similar structures, such as 4-chloro-2-nitroaniline (B28928), provides a good reference for predicting the spectrum. chemicalbook.com The signals will likely exhibit coupling (splitting) with their neighbors, appearing as doublets or doublets of doublets.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-3 | ortho to -NO₂ & -Cl | ~8.0 - 8.2 | d (doublet) |

| H-5 | ortho to -Cl | ~7.5 - 7.7 | dd (doublet of doublets) |

| H-6 | meta to -Cl | ~7.3 - 7.5 | d (doublet) |

(Predicted values are based on analogous compounds and substituent effects; solvent is typically CDCl₃ or DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound has seven unique carbon atoms, and a signal is expected for each.

Isocyanate Carbon (-NCO): The carbon of the isocyanate group is typically found in the 120-135 ppm range.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

The carbons directly bonded to the electronegative nitro and chloro groups (C-2 and C-4) will be significantly affected.

The carbon attached to the isocyanate group (C-1) will also show a characteristic shift.

Quaternary carbons (those without attached protons, like C-1, C-2, and C-4) often show weaker signals compared to protonated carbons. youtube.com

Data from related compounds like 4-chloro-2-nitrophenol (B165678) and other substituted benzenes can be used to estimate the chemical shifts. chemicalbook.comactachemicamalaysia.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Isocyanate) | -NC O | ~125 - 135 |

| C-1 | C-NCO | ~130 - 140 |

| C-2 | C-NO₂ | ~145 - 155 |

| C-3 | C-H | ~125 - 130 |

| C-4 | C-Cl | ~135 - 145 |

| C-5 | C-H | ~120 - 125 |

| C-6 | C-H | ~115 - 120 |

(Predicted values are based on analogous compounds and substituent effects)

Advanced 2D NMR Techniques for Structural Confirmation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights into the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between atoms within the molecule.

COSY experiments would reveal the coupling between adjacent protons in the aromatic ring, allowing for the definitive assignment of the proton signals. For instance, the proton at the C5 position would show a correlation with the proton at the C6 position, and the proton at C3 would show a correlation with the proton at C6, thus confirming their relative positions.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. In the analysis of this compound, electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak corresponding to the mass of the molecule. nist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. For this compound, characteristic fragments would likely arise from the loss of the isocyanate group (-NCO), the nitro group (-NO2), or the chlorine atom, further corroborating the compound's identity.

| Property | Value |

| Molecular Weight | 198.56 g/mol sigmaaldrich.com |

| Molecular Formula | C7H3ClN2O3 sigmaaldrich.comguidechem.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would distinguish its exact mass from other compounds that may have the same nominal mass but different elemental formulas. This is a critical step in the definitive identification of the compound and is a standard requirement for the publication of new chemical entities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The aromatic phenyl ring, the nitro group, and the isocyanate group all contain chromophores that absorb UV or visible light. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted phenyl isocyanate. A study on similar nitrophenyl derivatives showed that the π → π* transition for an azo group was observed around 357 nm. actachemicamalaysia.com

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. Intermolecular interactions, such as dipole-dipole interactions, and potential weak hydrogen bonds involving the nitro group or the isocyanate group, would govern the packing motif. acs.org For instance, in a related compound, N-(4-chloro-2-nitrophenyl)methanesulfonamide, intermolecular C-H...O contacts were found to stabilize the crystal packing. researchgate.net The arrangement of molecules in the crystal lattice can influence the physical properties of the compound, such as its melting point and solubility.

Conformational Analysis in the Crystalline State

X-ray crystallography also allows for a detailed conformational analysis of the molecule in the solid state. sigmaaldrich.com This includes the determination of torsion angles, such as the angle between the plane of the phenyl ring and the isocyanate group. In a similar structure, 4-nitrophenyl 2-chlorobenzoate, the dihedral angle between the two aromatic rings was found to be 39.53 (3)°, and the nitro group was nearly coplanar with the ring to which it was attached. researchgate.net For this compound, the analysis would reveal if there is any significant deviation from planarity and provide insights into the preferred conformation adopted by the molecule in its crystalline form.

Theoretical and Computational Chemistry Studies on 4 Chloro 2 Nitrophenyl Isocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 4-Chloro-2-nitrophenyl isocyanate. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed perspective on the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of substituted phenyl isocyanates due to its balance of computational cost and accuracy. Studies on related compounds, such as chloro- and nitro-substituted phenyl isocyanates, have successfully employed DFT to analyze their molecular characteristics.

The optimization of the molecular geometry of this compound is the initial step in computational analysis, leading to the identification of the most stable three-dimensional arrangement of its atoms. For similar molecules, like 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates, DFT calculations, often using the B3LYP functional with a 6-311G* basis set, have been performed to determine optimized geometrical parameters and energies. nih.govresearchgate.net These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The energetic stability of different conformers is also a key aspect of these studies. For instance, in related substituted phenyl isocyanates, cis and trans conformers with respect to the substituents have been identified, with the energy difference between them typically being less than a kilocalorie per mole. nih.govresearchgate.net This small energy difference suggests that multiple conformations may coexist at room temperature.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenyl Isocyanate (based on related studies)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (isocyanate) | 1.38 | ||

| N=C (isocyanate) | 1.21 | ||

| C=O (isocyanate) | 1.18 | C-N-C | 125.0 |

| C-Cl | 1.74 | ||

| C-N (nitro) | 1.48 | ||

| N=O (nitro) | 1.22 | O-N-O | 124.0 |

| Phenyl Ring C-C | 1.39 (avg) | ||

| Phenyl Ring C-H | 1.08 (avg) | ||

| Isocyanate-Ring | ~140-145 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar substituted phenyl isocyanates. Specific experimental or calculated values for this compound may vary.

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of spectral bands to specific molecular motions. For various chloro- and nitro-substituted phenyl isocyanates, these calculations have been carried out, and the predicted frequencies are often scaled to better match experimental data. nih.govresearchgate.net

The vibrational modes include stretching, bending, and torsional motions of the functional groups and the phenyl ring. For example, the characteristic asymmetric stretching of the isocyanate group (-NCO) is typically observed as a very strong band in the IR spectrum around 2250 cm⁻¹. The symmetric and asymmetric stretches of the nitro group (-NO₂) also give rise to strong absorptions.

Table 2: Representative Calculated and Experimental Vibrational Frequencies for a Substituted Phenyl Isocyanate (based on related studies)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

| N=C=O asym. stretch | ~2280 | ~2250 | Very Strong |

| NO₂ asym. stretch | ~1530 | ~1520 | Strong |

| NO₂ sym. stretch | ~1350 | ~1345 | Strong |

| C-Cl stretch | ~750 | ~740 | Medium |

| C-N stretch (isocyanate) | ~1420 | ~1410 | Medium |

| Phenyl Ring C-C stretch | ~1600 | ~1590 | Medium |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar substituted phenyl isocyanates. Specific experimental or calculated values for this compound may vary.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For a molecule like this compound, the HOMO is expected to be localized primarily on the phenyl ring and the isocyanate group, while the LUMO is likely to be centered on the nitro group and the phenyl ring, reflecting the electron-withdrawing nature of the nitro group. In a study of 4-nitrophenylisocyanate, the HOMO-LUMO energy gap was calculated to be 4.516 eV. nanobioletters.com

Table 3: Representative Frontier Molecular Orbital Energies (based on related studies)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar substituted phenyl isocyanates. Specific calculated values for this compound may vary.

Ab initio Calculations for Electronic Structure

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying electronic structure. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods offer a rigorous approach to understanding the electronic properties of molecules.

For related substituted phenyl isocyanates, ab initio calculations at the RHF/6-311G* level have been used alongside DFT to compute energies, optimized geometries, and vibrational frequencies. nih.gov While computationally more demanding than DFT, these methods can provide valuable benchmark data. The results from ab initio calculations generally corroborate the findings from DFT studies, providing a comprehensive understanding of the molecule's electronic structure.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound, particularly the orientation of the isocyanate and nitro groups with respect to the phenyl ring, can be investigated through conformational analysis. This involves mapping the potential energy surface of the molecule by systematically changing key dihedral angles.

Studies on similar molecules, such as various chloro-methylphenyl isocyanates, have shown that the isocyanate group can adopt different orientations relative to the phenyl ring. nih.govresearchgate.net The investigation of the internal rotation of the isocyanate group in these molecules revealed that it maintains a tilted orientation relative to the ring. nih.gov The presence of substituents can create different stable or metastable conformers. For instance, cis and trans conformers have been identified in 2-methylphenyl isocyanates, with relatively small energy differences between them. researchgate.net This suggests that this compound may also exhibit multiple low-energy conformations that could influence its reactivity and interactions.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of isocyanates. nih.govmdpi.com While specific studies on this compound are not extensively documented in public literature, the well-established reactivity of isocyanates with nucleophiles, such as alcohols and amines to form urethanes and ureas respectively, provides a solid framework for mechanistic investigation. mdpi.comnih.gov

The reaction of an isocyanate with an alcohol to form a urethane (B1682113) is a cornerstone of polyurethane chemistry. mdpi.comresearchgate.net Computational studies on analogous systems, such as the reaction of phenyl isocyanate with alcohols, have proposed several potential mechanisms. These include a direct, one-step concerted mechanism and multi-step pathways involving the formation of intermediates. mdpi.comresearchgate.net The presence of substituents on the phenyl ring, like the chloro and nitro groups in this compound, is expected to significantly influence the electronic structure and, consequently, the reaction pathway. The electron-withdrawing nature of both the chloro and nitro groups likely enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

The characterization of transition states is a critical aspect of computational reaction modeling, as it allows for the identification of the highest energy point along the reaction coordinate, which corresponds to the kinetic barrier of the reaction. For the reaction of isocyanates with nucleophiles, computational methods are employed to locate and characterize the geometry and energy of these transient species.

In the context of the reaction of this compound with an alcohol, a plausible transition state would involve the partial formation of the new carbon-oxygen and nitrogen-hydrogen bonds, alongside the partial breaking of the alcohol's oxygen-hydrogen bond. mdpi.com DFT calculations can provide detailed information about the bond lengths and angles of this transition state structure. For instance, in related systems, the N=C=O group of the isocyanate is found to bend in the transition state, which activates the central carbon atom for the nucleophilic attack. mdpi.com The specific geometry of the transition state for this compound would be influenced by the steric and electronic effects of the chloro and nitro substituents.

| Parameter | Description | Expected Influence of Substituents |

| N-C-O Angle | The angle of the isocyanate group in the transition state. | Bending is crucial for activating the carbon. Substituents may influence the degree of bending. |

| C-O Bond Length | The forming bond between the isocyanate carbon and the alcohol oxygen. | Expected to be shorter than a van der Waals interaction but longer than a full covalent bond. |

| O-H Bond Length | The breaking bond of the alcohol. | Expected to be elongated compared to the reactant alcohol. |

| N-H Bond Length | The forming bond between the isocyanate nitrogen and the alcohol hydrogen. | Expected to be shorter than a van der Waals interaction but longer than a full covalent bond. |

This table presents a generalized view of expected transition state parameters based on computational studies of similar isocyanate reactions.

The energetics of a reaction, including the calculation of activation barriers (the energy difference between the reactants and the transition state), are fundamental to understanding its kinetics. Computational methods can provide quantitative estimates of these energy changes.

For the reaction of this compound, the activation barrier for urethane formation is expected to be influenced by several factors, including the nature of the nucleophile and the solvent environment. The electron-withdrawing chloro and nitro groups are anticipated to lower the activation energy by stabilizing the developing negative charge on the nitrogen atom in the transition state. Computational studies on other aromatic isocyanates have shown that the activation barriers for the reaction with alcohols can be significant, often necessitating the use of catalysts. nih.govmdpi.com

| Reaction | Reactants | Product | Calculated Activation Energy (Illustrative) |

| Urethane Formation | This compound + Alcohol | Urethane | Lowered by electron-withdrawing groups |

| Urea (B33335) Formation | This compound + Amine | Urea | Generally lower than urethane formation |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with other molecules, and collective properties. nih.gov While specific MD simulations for this compound are not found in the reviewed literature, the application of this technique to other isocyanates and organic molecules provides a clear indication of its potential utility. mdpi.comnih.gov

MD simulations could be employed to understand how this compound behaves in different solvent environments. This would involve modeling the interactions between the isocyanate and solvent molecules, which can influence its reactivity. For instance, in a polar solvent, the solvent molecules can stabilize charged intermediates and transition states, potentially altering the reaction mechanism and rate. Furthermore, MD simulations can be used to study the aggregation behavior of isocyanate molecules, which can be relevant in concentrated solutions or in the context of polymerization reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govnih.govjapsonline.com These models are valuable in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of more potent or effective molecules.

While no specific QSAR studies on derivatives of this compound were identified, the methodology is broadly applicable. A hypothetical QSAR study on a series of substituted nitrophenyl isocyanates could be designed to explore the impact of different substituents on a particular biological activity, for example, their potency as enzyme inhibitors.

To build a QSAR model, a set of derivatives with known activities would be required. For each derivative, a range of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to develop an equation that correlates a selection of these descriptors with the observed activity. nih.gov Such a model could reveal which properties are most important for the desired activity and could be used to predict the activity of yet-to-be-synthesized derivatives.

| Descriptor Type | Example Descriptors | Potential Impact on Activity |

| Electronic | Hammett constants (σ), Dipole moment | Influence on reaction rates and intermolecular interactions. |

| Steric | Molar refractivity (MR), Sterimol parameters | Impact on binding to a target site. |

| Hydrophobic | LogP | Role in membrane permeability and transport. |

This table illustrates the types of descriptors that would be relevant in a QSAR study of this compound derivatives.

Derivatization and Functionalization of 4 Chloro 2 Nitrophenyl Isocyanate

Synthesis of Novel Heterocyclic Systems Incorporating the 4-Chloro-2-nitrophenyl Moiety

Aryl isocyanates are pivotal precursors in the synthesis of nitrogen-containing heterocyclic compounds, primarily through cyclocondensation reactions with bifunctional nucleophiles. The 4-chloro-2-nitrophenyl moiety can be incorporated into various heterocyclic scaffolds, such as quinazolinones and triazoles, leveraging the high reactivity of the isocyanate group.

Quinazolinone Derivatives: The synthesis of quinazolinone scaffolds can be achieved through the reaction of an aryl isocyanate with an anthranilic acid derivative. google.com This process typically involves the initial formation of a urea (B33335) intermediate by the reaction of the isocyanate with the amino group of anthranilic acid, followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring system. nih.gov Given its high electrophilicity, 4-chloro-2-nitrophenyl isocyanate is an excellent candidate for this type of transformation, reacting readily with anthranilic acids to produce substituted quinazoline-2,4(1H,3H)-diones. google.com

Triazole Derivatives: 1,2,4-Triazoles can be synthesized from the reaction of aryl isocyanates with hydrazine (B178648) derivatives. chemistryjournal.net For instance, the reaction of an isocyanate with a hydrazide can lead to a semicarbazide (B1199961) intermediate, which can then be cyclized under basic conditions to form a 1,2,4-triazol-3-one ring. isres.org The reaction of this compound with various hydrazines or related compounds represents a direct pathway to novel triazole derivatives bearing the substituted phenyl ring, which are of interest in medicinal chemistry. chemistryjournal.netfrontiersin.org

Formation of Polymeric Materials and Copolymers

Isocyanates are fundamental monomers in the production of polyurethanes and polyureas through step-growth polymerization. nih.gov This reaction involves the addition of a di- or poly-functional isocyanate with a di- or poly-functional alcohol (for polyurethanes) or amine (for polyureas). nih.govnih.gov

While this compound is a monofunctional isocyanate and thus cannot form a polymer chain on its own, it can be used to functionalize existing polymers or act as an end-capping agent to control molecular weight. More significantly, the corresponding diisocyanate derivative, such as 1-chloro-2,4-diisocyanato-5-nitrobenzene, would serve as a monomer for the synthesis of polyureas or polyurethanes incorporating the 4-chloro-2-nitrophenyl moiety. The reaction of such an aromatic diisocyanate with a diamine proceeds rapidly without the need for a catalyst to form a high-molecular-weight polyurea. nih.govrsc.org These polymers are known for their segmented structure of hard (from the diisocyanate) and soft (from the diamine) segments, leading to materials with high thermal stability and excellent mechanical properties. nih.gov

Preparation of Functionalized Ligands and Building Blocks

The most direct functionalization of this compound involves its reaction with simple nucleophiles like amines and alcohols to form substituted ureas and carbamates, respectively. wikipedia.org These reactions are typically high-yielding and proceed under mild conditions.

The resulting N-(4-chloro-2-nitrophenyl)urea derivatives are stable, crystalline solids that serve as valuable building blocks in medicinal chemistry and materials science. asianpubs.orgorganic-chemistry.org The urea linkage is a common motif in pharmacologically active compounds, and the ability to easily introduce the 4-chloro-2-nitrophenyl group allows for the systematic exploration of structure-activity relationships. asianpubs.org Similarly, the reaction with alcohols or phenols produces carbamates, which are also important intermediates and functional groups in their own right. These derivatives can be considered functionalized ligands or building blocks, ready for incorporation into more complex molecular architectures. nih.gov

Stereoselective Synthesis of Advanced Derivatives

The development of stereoselective reactions involving isocyanates is a sophisticated area of organic synthesis. While specific examples utilizing this compound are not extensively documented, general methodologies established for other isocyanates could, in principle, be applied.

One powerful strategy involves the acs.orgacs.org-sigmatropic rearrangement of allylic cyanates to allylic isocyanates. acs.org This rearrangement proceeds with complete transfer of chirality. The resulting chiral isocyanate can be trapped in situ with a nucleophile to afford optically active products like ureas or carbamates. This method could be adapted to create advanced, chiral derivatives containing the 4-chloro-2-nitrophenyl scaffold. acs.org

Another approach is the use of chiral transition metal catalysts. For example, a cobalt-catalyzed asymmetric reductive coupling has been reported for the reaction of isocyanates with tertiary alkyl halides, producing sterically hindered chiral amides with high enantioselectivity. acs.orgacs.org Such catalytic systems could potentially accommodate this compound as a substrate. Furthermore, chiral ureas and thioureas have emerged as highly effective organocatalysts that can induce enantioselectivity in various reactions by forming specific non-covalent interactions with substrates or intermediates. nih.gov It is conceivable that a chiral derivative of 4-chloro-2-nitrophenylurea (B1582896) could itself act as such a catalyst.

Applications of 4 Chloro 2 Nitrophenyl Isocyanate in Advanced Chemical Synthesis

Role as a Versatile Intermediate in Organic Synthesis

4-Chloro-2-nitrophenyl isocyanate serves as a highly versatile intermediate in organic synthesis, primarily due to the reactivity of its isocyanate (–N=C=O) group. This functional group readily participates in nucleophilic addition reactions, making it a key building block for a variety of more complex molecules. beilstein-journals.orgorgsyn.org The most common transformations involve reactions with alcohols to form carbamates and with amines to produce urea (B33335) derivatives. conicet.gov.arorganic-chemistry.org These reactions are typically efficient and proceed under mild conditions, allowing for the construction of diverse molecular scaffolds. organic-chemistry.org

The general reactivity of isocyanates, such as p-nitrophenyl isocyanate, has been well-documented. They can be synthesized from the corresponding anilines through phosgenation or by heating the corresponding carbamyl chloride. orgsyn.org The resulting isocyanate is a powerful electrophile, susceptible to attack by a wide range of nucleophiles. conicet.gov.ar This reactivity is fundamental to its role as an intermediate, enabling chemists to introduce the 4-chloro-2-nitrophenyl moiety into a larger molecule or to use the isocyanate as a linchpin to connect two different molecular fragments. The presence of the nitro and chloro substituents on the phenyl ring can also influence the reactivity of the isocyanate group and provide sites for further chemical modification in subsequent synthetic steps.

Precursor for Pharmaceutical Agents and Bioactive Molecules

The structural motif of this compound is a key component in the synthesis of various pharmaceutical agents and bioactive molecules. Its ability to form stable urea linkages is particularly exploited in the design of drugs that target specific biological pathways. asianpubs.orgnih.gov

Synthesis of Kinase Inhibitors and Related Analogs

A significant application of chloro-nitrophenyl isocyanates and their analogs is in the synthesis of kinase inhibitors, a critical class of drugs used primarily in oncology. nih.govnih.gov Many kinase inhibitors feature a diaryl urea structure, which is essential for their biological activity, and isocyanates are key reagents for creating this structural feature. asianpubs.org

For instance, the synthesis of sorafenib (B1663141), a multi-kinase inhibitor used in the treatment of certain cancers, and its analogs often involves the reaction of an appropriate amine with a substituted phenyl isocyanate. nih.govresearchgate.netresearchgate.net While sorafenib itself uses 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the synthesis of its various analogs to explore structure-activity relationships involves a range of substituted isocyanates. nih.gov The general synthetic strategy involves the coupling of an amine-containing fragment with an isocyanate to form the crucial urea bond that mimics a key interaction in the ATP-binding pocket of kinases. asianpubs.orgnih.gov The synthesis of novel diaryl urea derivatives as potential kinase inhibitors often starts from the corresponding aryl amines, which are converted to aryl isocyanates before being reacted with another amine component. asianpubs.org

Development of Anticancer Agents

Beyond kinase inhibitors, the 4-chloro-2-nitrophenyl scaffold is utilized in the development of other types of anticancer agents. The synthesis of various heterocyclic compounds with cytotoxic properties can employ intermediates derived from or related to this compound. For example, the development of novel phthalic-based anticancer tyrosine kinase inhibitors involves complex synthesis pathways where related nitroaniline precursors are used. nih.gov

Antibacterial Compound Development

The development of new antibacterial agents is another area where derivatives of chloro-nitrophenyl structures find application. While direct use of this compound is less commonly documented in mainstream antibiotic synthesis, the structural motifs it helps create are relevant. For instance, certain classes of compounds, such as those containing guanidine (B92328) or urea functionalities, have shown potent antibacterial activity. frontiersin.org The synthesis of various heterocyclic compounds, some of which exhibit antimicrobial properties, can be derived from precursors containing the nitrophenyl group. mdpi.com The isocyanate functionality provides a straightforward method to link different molecular fragments, a strategy that can be employed in the combinatorial synthesis of new potential antibacterial agents. nih.gov

Application in Agrochemical Synthesis

The 4-chloro-2-nitrophenyl moiety is a structural component found in certain agrochemicals. The synthesis of these complex molecules can rely on intermediates that are structurally very similar to this compound. A notable example is the fungicide boscalid, for which 4'-chloro-2-nitrobiphenyl (B3055000) is a key intermediate. This highlights the importance of the substituted chloronitrobenzene core in the agrochemical industry. While not the isocyanate itself, the synthesis of such precursors demonstrates the industrial relevance of this chemical scaffold in producing molecules for crop protection. rsc.org The isocyanate could serve as a reactive handle to synthesize derivatives for screening and developing new pesticides and herbicides.

Utility in Polymer Science and Material Engineering

Isocyanates are fundamental building blocks in polymer chemistry, most notably in the production of polyurethanes. scispace.commdpi.com The reaction between a diisocyanate and a polyol forms the repeating urethane (B1682113) linkage that constitutes the polymer backbone. While aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are more common, functionalized isocyanates such as this compound can be used to synthesize specialty polymers with tailored properties. researchgate.netresearchgate.net

The presence of the nitro and chloro groups on the phenyl ring can impart specific characteristics to the resulting polymer, such as altered thermal stability, solubility, or refractive index. Furthermore, the isocyanate group can be used for the post-polymerization modification of polymer surfaces. usm.edu For example, a polymer with reactive side chains can be treated with this compound to introduce the chloronitrophenyl group onto its surface, thereby changing its surface properties or providing a platform for further chemical transformations. usm.edu This approach is valuable in creating materials with specific functionalities for advanced applications. Blocked isocyanates, which are temporarily protected isocyanates, are also used in polymer science to control the reaction and are often employed in coatings and other material applications. usm.edu

Development of Polyurethane Materials

Polyurethanes are a class of polymers formed by the reaction of di- or poly-isocyanates with polyols. rsc.org The properties of the resulting polyurethane can be tailored by varying the structure of the isocyanate and the polyol. rsc.org While specific research detailing the use of this compound in the development of polyurethane materials is limited, the presence of the isocyanate group suggests its potential as a monomer or a modifying agent in polyurethane synthesis. The chloro and nitro groups on the aromatic ring would impart specific properties to the resulting polymer, such as increased rigidity, flame retardancy, and altered solubility characteristics. googleapis.com Blocked isocyanates, which are temporarily protected isocyanates, are often used in polyurethane formulations to control the curing process, and it is conceivable that this compound could be used to create such blocked systems. google.com

Surface Coatings and Adhesives Applications

Preparation of Bioconjugates and Labeled Compounds for Analytical Applications

Isocyanates and their derivatives, such as isothiocyanates, are known to react with amine and thiol groups present in biomolecules like proteins and peptides. This reactivity allows for the formation of bioconjugates and the introduction of labels for analytical purposes. While there is no specific research available on the use of this compound for these applications, related compounds like 4-nitrophenyl chloroformate are used to create activated esters for bioconjugation. tcichemicals.com The isocyanate group in this compound could potentially be utilized in a similar fashion to link to biological molecules, with the chloro and nitro groups serving as potential analytical markers or modulating the reactivity and stability of the conjugate.

Importance in Fine Chemical Production

Aromatic isocyanates are important intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. google.comorgsyn.org The isocyanate group can be transformed into various other functional groups, and the substituted benzene (B151609) ring provides a scaffold for building more complex molecules. This compound, with its three distinct functional elements (isocyanate, chloro, and nitro groups), represents a valuable building block. For example, the precursor to this isocyanate, 4-chloro-2-nitrophenol (B165678), is noted as an intermediate for dyes and pharmaceuticals. google.com The subsequent conversion to the isocyanate would provide a reactive handle for further synthetic transformations. For instance, it could be a precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. google.com The presence of the nitro group also opens up the possibility of its reduction to an amino group, allowing for further derivatization and the creation of a diverse library of compounds.

Advanced Research Directions and Future Perspectives for 4 Chloro 2 Nitrophenyl Isocyanate Research

Exploration of Sustainable and Green Synthetic Methodologies

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), prompting a critical need for greener alternatives. rsc.orgrsc.org Research is increasingly focused on developing sustainable methods for the production of aromatic isocyanates like 4-Chloro-2-nitrophenyl isocyanate. Key areas of exploration include: